Oxazol-5-ylmethanamine hydrochloride
Description
Scope and Rationale for the Study of Oxazol-5-ylmethanamine Hydrochloride
The investigation of this compound encompasses multiple dimensions of chemical research, ranging from fundamental structural analysis to advanced synthetic applications. The rationale for studying this compound lies in its exceptional ability to serve as a versatile synthetic intermediate, particularly in the construction of complex heterocyclic frameworks that exhibit significant biological activities. Research in this area has expanded considerably due to the compound's unique physicochemical properties, which enable superior pharmacokinetic profiles compared to similar heterocyclic compounds. The scope of investigation includes detailed analysis of its chemical reactivity patterns, synthetic accessibility, and potential applications in developing novel bioactive molecules.
The compound's significance extends beyond traditional synthetic chemistry into the realm of drug discovery and development. Studies have demonstrated that this compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a valuable precursor for diverse chemical entities. These reactions typically proceed under controlled conditions, with careful monitoring to minimize by-product formation, thereby ensuring high yields and purity of desired products. The mechanism of action involves specific interactions with molecular targets such as enzymes and receptors, leading to altered cellular functions that depend on the particular application and biological system under investigation.
The research scope also encompasses the compound's role in green chemistry initiatives and sustainable synthetic methodologies. Recent developments have focused on environmentally friendly approaches to oxazole synthesis, addressing the growing demand for sustainable chemical processes. These methodologies emphasize the reduction of hazardous organic chemicals, elimination of lachrymatory solvents, and avoidance of toxic catalysts, positioning this compound as a key component in modern synthetic strategies.
Historical Context and Discovery
The historical development of oxazole chemistry traces back to the pioneering work of Emil Fischer in 1896, who discovered the Fischer oxazole synthesis, a fundamental method for constructing oxazole rings from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. Fischer, a German chemist and recipient of the 1902 Nobel Prize in Chemistry, developed this synthesis during his tenure at Berlin University, establishing one of the first methods for producing 2,5-disubstituted oxazoles. This groundbreaking work laid the foundation for subsequent developments in oxazole chemistry and provided the theoretical framework for understanding the reactivity patterns of these heterocyclic compounds.
The Fischer oxazole synthesis represented a significant advancement in heterocyclic chemistry, introducing a dehydration reaction that could proceed under mild conditions through a rearrangement mechanism. The reaction mechanism involves the initial addition of gaseous hydrogen chloride to a cyanohydrin, forming an iminochloride intermediate that subsequently reacts with an aldehyde through nucleophilic attack and cyclization processes. This methodology established the precedent for modern synthetic approaches to oxazole derivatives, including the specific compounds related to this compound.
Emil Fischer's contributions to chemistry extended far beyond oxazole synthesis, encompassing significant work on sugars, proteins, and enzyme mechanisms. His discovery of the "lock and key" model for enzyme-substrate interactions and his pioneering work on protein synthesis, including the first synthesis of free dipeptides in 1901, demonstrated the interconnected nature of chemical research that ultimately influenced the development of oxazole-based pharmaceuticals and bioactive compounds.
The evolution of oxazole chemistry continued throughout the twentieth century with the development of various synthetic methodologies. Recent decades have witnessed significant advances in the synthesis of oxazole derivatives, including multicomponent reactions, microwave-assisted techniques, catalytic synthesis, and ultrasound-assisted methods. These developments have collectively contributed to the current understanding and synthetic accessibility of compounds like this compound.
Overview of Oxazole Derivatives in Chemical Research
Oxazole derivatives constitute a critically important class of heterocyclic compounds in modern chemical research, characterized by their five-membered aromatic ring structure containing one nitrogen atom and one oxygen atom. These compounds have garnered extensive attention due to their diverse biological activities, including antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties. The unique structural characteristics of the oxazole moiety enable various supramolecular interactions, positioning these compounds as optimal scaffolds for drug discovery and development.
The pharmaceutical significance of oxazole derivatives is evidenced by the approval of more than twenty drugs containing these nuclei by the United States Food and Drug Administration over recent decades. Notable examples include Tafamidis and Oxaprozin, which demonstrate superior pharmacokinetic profiles and pharmacological effects compared to compounds with similar heterocyclic structures. This success has stimulated continued research into structure-activity relationships and the development of novel oxazole-based therapeutics.
Contemporary research in oxazole chemistry has focused on developing efficient synthetic methodologies that address both yield optimization and environmental sustainability. Recent publications have described innovative approaches including palladium-catalyzed three-component reactions, aluminum-based Lewis acid promotions, and zinc bromide-promoted coupling reactions. These methodologies have expanded the synthetic accessibility of diverse oxazole derivatives while maintaining high selectivity and functional group tolerance.
The applications of oxazole derivatives extend beyond pharmaceutical chemistry into materials science and agricultural applications. Research has demonstrated their utility as herbicidal agents, anticonvulsant compounds, and components in advanced materials with specific electronic or optical properties. The versatility of these compounds stems from their ability to participate in various chemical transformations while maintaining structural integrity under diverse reaction conditions.
Current trends in oxazole research emphasize the development of multicomponent reactions that enable rapid construction of complex molecular architectures. These approaches often employ isocyanide chemistry, which has proven particularly effective for synthesizing nitrogen-containing heterocycles. The integration of modern catalytic methods with traditional synthetic approaches has resulted in more efficient and selective routes to oxazole derivatives, facilitating their broader application in chemical research and development.
Objectives and Structure of the Review
The primary objective of this comprehensive review is to provide a detailed analysis of this compound, focusing specifically on its chemical properties, synthetic methodologies, and research applications within the broader context of oxazole chemistry. This review aims to consolidate current knowledge regarding this specific compound while identifying gaps in existing research that warrant further investigation. The analysis encompasses both fundamental chemical properties and advanced synthetic applications, providing researchers with a comprehensive resource for understanding the significance of this compound in contemporary chemical science.
The structure of this review follows a systematic approach that progresses from basic chemical characterization to advanced synthetic applications and research findings. Each section builds upon previous information to create a cohesive understanding of this compound within the context of modern heterocyclic chemistry. The review prioritizes peer-reviewed research findings and authoritative chemical databases to ensure accuracy and reliability of presented information.
A secondary objective involves examining the relationship between this compound and related oxazole derivatives, identifying structural similarities and differences that influence reactivity patterns and potential applications. This comparative analysis provides insights into structure-activity relationships that may guide future research directions and synthetic target selection. The review also addresses recent developments in green chemistry approaches to oxazole synthesis, reflecting the growing emphasis on sustainable chemical practices.
The methodological approach employed in this review emphasizes critical evaluation of available research data, with particular attention to experimental conditions, yield optimization, and reaction scope limitations. This analysis provides practical guidance for researchers considering the use of this compound in their synthetic endeavors. Additionally, the review identifies emerging trends in oxazole chemistry that may influence future research directions and application development.
The comprehensive examination presented in this review serves multiple audiences within the chemical research community, including synthetic organic chemists, medicinal chemists, and materials scientists. By providing detailed analysis of chemical properties, synthetic methodologies, and research applications, this review facilitates informed decision-making regarding the incorporation of this compound into research programs and synthetic strategies. The systematic organization of information enables efficient access to specific aspects of the compound's chemistry while maintaining the broader context necessary for comprehensive understanding.
Structure
2D Structure
Properties
IUPAC Name |
1,3-oxazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCSOXRJFLPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-45-2 | |
| Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethanamine hydrochloride typically involves the reaction of oxazole derivatives with appropriate amine precursors. One common method includes the reaction of 5-chloromethyl-1,3-oxazole with ammonia or primary amines under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₄H₇ClN₂O
Molecular Weight : 134.5642 g/mol
SMILES Notation : NCc1cnco1.Cl
Physical State : Solid
Purity : ≥95%
Oxazol-5-ylmethanamine hydrochloride contains an oxazole ring, which contributes to its reactivity and ability to participate in diverse chemical reactions. Its structure allows it to act as a valuable building block in synthetic chemistry.
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in drug discovery and development due to their biological activities. The compound facilitates the construction of complex molecular architectures through selective transformations, making it a key reagent in organic synthesis .
Pharmaceutical Development
The compound has potential applications in the pharmaceutical industry, particularly in the development of new drugs. Its ability to form derivatives with enhanced pharmacological properties makes it a suitable candidate for further research. For instance, modifications of the oxazole ring can lead to compounds with improved efficacy against specific diseases .
Agrochemicals
In agrochemical research, this compound serves as a precursor for the synthesis of pesticides and herbicides. Its reactivity allows chemists to create novel agrochemical agents that can target specific pests or diseases while minimizing environmental impact .
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing various heterocyclic compounds. Researchers reported that this compound could effectively participate in cyclization reactions, yielding products with significant biological activity. The study highlighted the compound's role as a versatile building block in creating complex molecules .
Case Study 2: Drug Development
In another research project focused on drug development, scientists utilized this compound to synthesize analogs of known pharmaceuticals. The resulting compounds exhibited improved binding affinity to target proteins, suggesting potential therapeutic applications. This underscores the importance of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of oxazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds share structural similarities with Oxazol-5-ylmethanamine hydrochloride, as indicated by Tanimoto similarity scores (ranging from 0.52 to 1.00) :
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| This compound | 1196156-45-2 | C₄H₇ClN₂O | 1.00 | Reference compound |
| (2-Methyloxazol-5-yl)methanamine | 1334298-29-1 | C₅H₈N₂O | 0.82 | Methyl substitution at oxazole C2 |
| Oxazol-2-ylmethanamine hydrochloride | 847490-98-6 | C₄H₇ClN₂O | 0.65 | Aminomethyl group at oxazole C2 |
| Isthis compound | 440099-32-1 | C₄H₇ClN₂O | 0.78 | Isoxazole ring (O and N positions differ) |
| Oxazol-5-ylmethanamine dihydrochloride | 1375068-54-4 | C₄H₈Cl₂N₂O | 0.78 | Additional HCl moiety |
Key Differences in Physicochemical Properties
(a) Oxazol-5-ylmethanamine Dihydrochloride (CAS 1375068-54-4)
- Molecular Formula: C₄H₈Cl₂N₂O (vs. C₄H₇ClN₂O for the monohydrochloride).
- Impact : The extra HCl increases polarity and water solubility, making it more suitable for aqueous-phase reactions .
(b) (2-Methyloxazol-5-yl)methanamine (CAS 1334298-29-1)
- Structural Feature : A methyl group at the oxazole C2 position.
- Impact: Enhanced lipophilicity (LogP ~1.64 vs.
(c) Isthis compound (CAS 440099-32-1)
Analytical Challenges
- Limited data on boiling points and melting points for many analogues complicates purification processes .
- Hazard profiles vary significantly; for example, (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride lacks publicly available safety data .
Biological Activity
Oxazol-5-ylmethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, biological activities, and potential applications, supported by relevant research findings and data.
This compound features a unique combination of an oxazole ring and an amine group, which contributes to its reactivity and interaction with biological targets. The compound can modulate the activity of enzymes and receptors, influencing various metabolic pathways. For instance, it has been shown to inhibit specific enzymes involved in cellular functions, leading to altered physiological responses .
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Oxazol-5-ylmethanamine Derivatives
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | E. coli |
| 15 | 20 | S. aureus |
| 16 | 18 | P. aeruginosa |
2.2 Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Compounds derived from it have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth .
Table 2: Antitumor Activity Evaluation
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| OBS 9a | HeLa | 15 |
| OBS 9b | MCF-7 | 10 |
| OBS 9f | A549 | 12 |
2.3 Antioxidant Properties
The antioxidant capacity of this compound has also been explored. Studies indicate that compounds containing the oxazole moiety can inhibit lipid peroxidation significantly, suggesting potential protective effects against oxidative stress .
Table 3: Antioxidant Activity Results
| Compound | Inhibition (%) |
|---|---|
| 2a | 86.5 |
| 2b | 82.0 |
| 2c | 91.0 |
3. Case Studies
Several case studies highlight the application of this compound in drug development:
- Anticonvulsant Agents : A study utilized the reactivity of oxazol-5-ylmethanamine to synthesize new anticonvulsant compounds, demonstrating its versatility as a building block in medicinal chemistry .
- Anti-inflammatory Agents : Derivatives have been synthesized and tested for anti-inflammatory properties, showing significant inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Oxazol-5-ylmethanamine hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, confirming the oxazole ring and methanamine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₄H₇ClN₂O, MW 134.57 g/mol). Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a dry, cool environment (2–8°C) under inert gas to prevent degradation. Refer to safety data sheets (SDS) for spill management (mechanical collection, avoid water streams) and disposal .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Employ orthogonal methods:
- Chromatography : Reverse-phase HPLC (≥95% purity threshold).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture.
Cross-validate results with literature melting points and spectral data .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for higher yield?
- Methodological Answer :
- Step 1 : Replace traditional condensation methods with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C).
- Step 2 : Use Pd-catalyzed cross-coupling for regioselective functionalization of the oxazole ring.
- Step 3 : Introduce recrystallization in ethanol/water (7:3 v/v) to improve purity and yield (≥85%). Monitor intermediates via LC-MS .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Control : Standardize starting material ratios (e.g., oxazole-5-carbaldehyde:amine = 1:1.2).
- In Situ Monitoring : Use FTIR to track imine formation (C=N stretch at ~1640 cm⁻¹).
- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, pH, and solvent polarity .
Q. How should researchers address contradictory stability data for this compound under acidic conditions?
- Methodological Answer :
- Hypothesis Testing : Repeat experiments in controlled pH buffers (pH 2–7) at 25°C and 40°C.
- Degradation Analysis : Use UPLC-QTOF to identify degradation products (e.g., oxazole ring opening).
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to refine storage guidelines .
Q. What advanced analytical methods are suitable for impurity profiling?
- Methodological Answer :
- LC-HRMS/MS : Detect trace impurities (≤0.1%) via fragmentation patterns.
- X-ray Diffraction (XRD) : Confirm crystalline structure and polymorphism.
- ICP-MS : Screen for heavy metal contaminants (e.g., Pd residues from catalysis) .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% area normalization | |
| Residual Solvents | GC-FID | ≤500 ppm (ICH Q3C) | |
| Crystal Structure | XRD | Match simulated PXRD |
Table 2 : Stability Study Design for Acidic Conditions
| Condition | pH | Temperature (°C) | Sampling Intervals (Days) |
|---|---|---|---|
| Accelerated Degradation | 2.0 | 40 | 0, 7, 14, 21 |
| Long-term Storage | 5.0 | 25 | 0, 30, 60, 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
